7-Chloro-3,4-dihydroisoquinoline-1(2H)-thione

Catalog No.
S12216431
CAS No.
M.F
C9H8ClNS
M. Wt
197.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-3,4-dihydroisoquinoline-1(2H)-thione

Product Name

7-Chloro-3,4-dihydroisoquinoline-1(2H)-thione

IUPAC Name

7-chloro-3,4-dihydro-2H-isoquinoline-1-thione

Molecular Formula

C9H8ClNS

Molecular Weight

197.69 g/mol

InChI

InChI=1S/C9H8ClNS/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12)

InChI Key

FYIUMGHOLSDVKM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=S)C2=C1C=CC(=C2)Cl

7-Chloro-3,4-dihydroisoquinoline-1(2H)-thione is a sulfur-containing heterocyclic compound characterized by its unique structure, which includes a chloro substituent at the 7-position and a thione functional group at the 1-position of the isoquinoline framework. Its molecular formula is C9H8ClNOSC_9H_8ClNOS, and it features a molecular weight of approximately 215.68 g/mol. The compound exhibits significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

The reactivity of 7-chloro-3,4-dihydroisoquinoline-1(2H)-thione can be attributed to the presence of both the thione and chloro groups. Common reactions include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Thione to Thiol Conversion: The thione group can be converted to a thiol through reduction, which can enhance biological activity.
  • Cyclization Reactions: Under certain conditions, this compound may participate in cyclization reactions to form more complex heterocycles.

Research indicates that 7-chloro-3,4-dihydroisoquinoline-1(2H)-thione possesses notable biological activities. It has been studied for its potential as an antimicrobial agent, particularly against various fungal pathogens. The compound's mechanism of action may involve disruption of membrane integrity in target organisms, leading to cell death. Additionally, derivatives of similar structures have shown promise as inhibitors of carbonic anhydrases, which are critical enzymes in many physiological processes .

Several synthetic routes have been developed for producing 7-chloro-3,4-dihydroisoquinoline-1(2H)-thione:

  • Starting from Isoquinoline Derivatives: A common method involves the reaction of isoquinoline derivatives with thioketones or thioacids under acidic conditions to yield thione derivatives.
  • Oxidative Methods: Recent studies have demonstrated efficient synthesis through benzylic oxidation using cerium ammonium nitrate as a catalyst . This method allows for scalability and high yields.
  • Chlorination: The introduction of the chloro group can be achieved through chlorination reactions using reagents like phosphorus pentachloride or thionyl chloride.

7-Chloro-3,4-dihydroisoquinoline-1(2H)-thione has potential applications in various fields:

  • Pharmaceuticals: Its biological activities make it a candidate for developing new antimicrobial agents.
  • Agriculture: Due to its antifungal properties, it may be utilized in agricultural formulations to protect crops from fungal diseases.
  • Chemical Research: As a building block in organic synthesis, it can serve as a precursor for more complex molecules.

Studies on the interactions of 7-chloro-3,4-dihydroisoquinoline-1(2H)-thione with biological targets are ongoing. Preliminary findings suggest that its ability to inhibit certain enzymes may be linked to its structural features. For instance, its interaction with carbonic anhydrases indicates that modifications on the isoquinoline scaffold can significantly affect potency and selectivity . Further research is needed to elucidate its full pharmacological profile.

Several compounds share structural similarities with 7-chloro-3,4-dihydroisoquinoline-1(2H)-thione. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
3,4-DihydroisoquinolineLacks chloro and thione groupsAntimicrobial properties
7-Methoxy-3,4-dihydroisoquinolineMethoxy group instead of chloroPotential anticancer activity
6-Chloro-3,4-dihydroisoquinolineChloro group at position 6Inhibitory effects on carbonic anhydrase
IsoquinolineParent structure without substitutionsBasic scaffold for further derivatization

Uniqueness

7-Chloro-3,4-dihydroisoquinoline-1(2H)-thione is unique due to its combination of a chloro substituent and a thione functional group, which enhances its reactivity and biological activity compared to other isoquinoline derivatives. This specific arrangement contributes to its potential as a lead compound in drug discovery efforts targeting various diseases.

Molecular Architecture & Stereochemical Features

The molecular framework of 7-chloro-3,4-dihydroisoquinoline-1(2H)-thione (C$$9$$H$$8$$ClNS) consists of a bicyclic system comprising a benzene ring fused to a partially saturated six-membered ring containing nitrogen and sulfur atoms. The thione group (-C=S) at the 1-position introduces planarity to the heterocyclic ring, while the chloro substituent at the 7-position occupies a para position relative to the nitrogen atom. The dihydro modification at the 3,4-positions reduces aromaticity in the saturated ring, leading to a puckered conformation that influences steric and electronic interactions.

Key structural parameters include:

  • Bond lengths: The C-S bond in the thione group typically measures ~1.64 Å, shorter than a single C-S bond due to partial double-bond character.
  • Bond angles: The N-C-S angle approximates 120°, consistent with sp$$^2$$ hybridization at the sulfur atom.

Stereochemical analysis reveals no chiral centers in the parent structure, but substituents or synthetic derivatives could introduce stereoisomerism.

Crystallographic Analysis & Conformational Dynamics

While direct crystallographic data for 7-chloro-3,4-dihydroisoquinoline-1(2H)-thione are unavailable, related structures provide insights. For instance, the crystal structure of 7-chloro-N-(4-iodobenzyl)-1,2,3,4-tetrahydroisoquinoline (C$${20}$$H$${18}$$ClIN$$2$$) exhibits a monoclinic system with space group $$P21/n$$ and unit cell parameters $$a = 9.5271(19)$$ Å, $$b = 16.936(3)$$ Å, $$c = 12.012(2)$$ Å, and $$\beta = 105.06(3)^\circ$$. The isoquinoline core in this derivative adopts a boat-like conformation, stabilized by van der Waals interactions and halogen bonding.

ParameterValue (Derivative)Relevance to Thione Analogue
Space group$$P2_1/n$$Likely conserved in similar scaffolds
Unit cell volume1871.5(7) Å$$^3$$Suggests moderate molecular packing
Torsion angles5.2°–12.8°Indicates flexibility in saturated ring

In the thione analogue, the sulfur atom’s larger atomic radius compared to oxygen may increase intermolecular interactions, potentially altering packing efficiency and crystal symmetry.

Thermodynamic Properties & Stability Profiling

Experimental thermodynamic data for this compound remain sparse, but computational predictions and analog comparisons suggest:

  • Melting point: Estimated at 180–200°C based on similar thione-containing heterocycles.
  • Thermal stability: The thione group enhances thermal resilience compared to thiol analogues, with decomposition likely above 250°C.
  • Solubility: Low solubility in polar solvents (e.g., water) due to aromaticity; moderate solubility in dimethyl sulfoxide (DMSO) and dichloromethane.

Stability studies on related compounds indicate susceptibility to oxidation at the thione group, necessitating inert storage conditions.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR:
    • Aromatic protons (H-5, H-6, H-8): $$\delta$$ 7.2–7.8 ppm (doublets/triplets, $$J = 8–10$$ Hz)
    • Dihydro ring protons (H-3, H-4): $$\delta$$ 2.8–3.5 ppm (multiplet)
  • $$^13$$C NMR:
    • Thione carbon (C-1): $$\delta$$ 195–205 ppm
    • Chlorinated aromatic carbon (C-7): $$\delta$$ 130–135 ppm

Infrared (IR) Spectroscopy

  • C=S stretch: 1150–1250 cm$$^{-1}$$ (strong intensity)
  • C-Cl stretch: 750–800 cm$$^{-1}$$
  • N-H bend (if protonated): 1550–1600 cm$$^{-1}$$

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • $$\lambda_{\text{max}}$$: 270–290 nm ($$\pi \rightarrow \pi^*$$ transitions in aromatic system)
  • Shoulder at 320–340 nm (n $$\rightarrow \pi^*$$ transitions from thione group)

Mass Spectrometry (MS)

  • Molecular ion peak: $$m/z$$ 215.68 [M]$$^+$$
  • Fragment ions:
    • $$m/z$$ 180 [M-Cl]$$^+$$
    • $$m/z$$ 152 [M-SH]$$^+$$

The synthesis of 7-chloro-3,4-dihydroisoquinoline-1(2H)-thione begins with the assembly of the core dihydroisoquinoline scaffold through various cyclization methodologies. The fundamental approach involves the formation of the six-membered heterocyclic ring containing nitrogen, which serves as the foundation for subsequent functionalization [2].

Traditional Cyclization Approaches

The Bischler-Napieralski reaction represents one of the most established methods for constructing the dihydroisoquinoline core structure [8]. This classical approach utilizes acid-catalyzed cyclization of phenylethylamine derivatives with carboxylic acid derivatives, typically employing phosphorus pentachloride or polyphosphoric acid as cyclization agents [8]. The reaction proceeds through the formation of an intermediate amide, which undergoes intramolecular cyclization with elimination of water to yield the desired dihydroisoquinoline framework [8].

The Pictet-Spengler synthesis offers an alternative cyclization route, involving the condensation of phenylethylamines with aldehydes to form imines, followed by acid-catalyzed cyclization [36]. This method demonstrates particular utility when electron-donating substituents are present on the phenyl ring, as these substituents facilitate ring closure under mild conditions [36]. The reaction proceeds through protonation of the imine nitrogen, followed by intramolecular electrophilic aromatic substitution to form the heterocyclic ring [36].

Modern Palladium-Catalyzed Approaches

The palladium-catalyzed route begins with the alpha-arylation of suitable precursors using aryl bromide partners, followed by deprotection and cyclization to produce the desired dihydroisoquinoline products [26] [31]. The arylation reactions proceed in good to excellent yields ranging from 69% to 96%, while subsequent cyclizations achieve yields between 73% and 97% [26] [31].

Table 1: Cyclization Yields for Different Substitution Patterns

Substituent PatternArylation Yield (%)Cyclization Yield (%)Overall Yield (%)
Electron-rich carbocyclic ring79-9681-9764-93
Electron-poor carbocyclic ring69-8973-9350-83
Heteroatom substitution73-9179-9558-86
Alkyl substitution81-9485-9969-93

Copper-Catalyzed Cyclization Methods

Copper-catalyzed intramolecular cyclization represents another significant advancement in dihydroisoquinoline synthesis [30]. These methods employ copper(I) catalysts to facilitate cyclization of ortho-alkynylaryl oxime derivatives, achieving good to excellent yields while maintaining high atom economy [30]. The copper-catalyzed approach demonstrates broad substrate scope and excellent functional group tolerance, making it particularly suitable for synthesizing diverse dihydroisoquinoline derivatives [30].

The reaction proceeds through copper-catalyzed activation of the alkyne moiety, followed by intramolecular cyclization and selective bond cleavage to afford the desired heterocyclic products [30]. Yields for this methodology typically range from 62% to 96% depending on the nature of substituents present on the starting materials [30].

Thionation Protocols: Reagent Selection & Mechanistic Pathways

The conversion of dihydroisoquinolin-1(2H)-one precursors to their corresponding thione derivatives represents a critical transformation in the synthesis of 7-chloro-3,4-dihydroisoquinoline-1(2H)-thione. This transformation requires careful selection of thionating reagents and optimization of reaction conditions to achieve high yields and selectivity [5] [6].

Lawesson's Reagent Methodology

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) stands as the most widely employed thionating agent for converting carbonyl compounds to their thiocarbonyl analogs [5] [7]. The reagent operates through a well-established mechanistic pathway involving dissociation to form reactive dithiophosphine ylide intermediates, which subsequently participate in cycloaddition reactions with the carbonyl substrate [5] [6].

The mechanistic pathway begins with the dissociation of Lawesson's reagent in solution to generate more reactive dithiophosphine ylide species [5]. These reactive intermediates undergo concerted cycloaddition with the carbonyl compound to form a four-membered thiaoxaphosphetane intermediate [6]. The process concludes with cycloreversion leading to the thiocarbonyl derivative and phenyl(thioxo)phosphine oxide as byproducts [6].

The reaction rate demonstrates selectivity based on substrate type, with the following reactivity order established: amides > lactams > ketones > esters [5] [6]. This selectivity profile makes Lawesson's reagent particularly suitable for selective thionation of lactam functionalities in complex molecules [5].

Table 2: Thionation Yields Using Different Reagent Systems

Substrate TypeLawesson's Reagent Yield (%)Phosphorus Pentasulfide/Hexamethyldisiloxane Yield (%)Reaction Time (h)
Lactams75-9080-958-18
Ketones65-8570-8812-24
Esters45-7055-7518-30
Amides80-9585-986-15

Phosphorus Pentasulfide Combination Systems

The combination of phosphorus pentasulfide with hexamethyldisiloxane provides an alternative thionating system offering several advantages over Lawesson's reagent [9] [32]. This reagent combination efficiently converts esters, lactones, amides, lactams, and ketones to their corresponding thiono derivatives with yields comparable to or superior to those obtained with Lawesson's reagent [9].

The phosphorus pentasulfide/hexamethyldisiloxane system offers significant practical advantages, particularly in product purification [9]. Reagent-derived byproducts can be removed through simple hydrolytic workup or filtration through silica gel, eliminating the need for chromatographic purification typically required when using Lawesson's reagent [9].

Optimization studies for this reagent system have established that maximum yields are achieved using 0.25 equivalents of phosphorus pentasulfide relative to the substrate [32]. The reaction typically reaches completion when complete dissolution of the solid reagents occurs, with maximum yields obtained after extending the reaction time by one-third to one-half of the dissolution time [32].

Mechanistic Considerations and Optimization

Computational mechanistic studies have provided detailed insights into the thionation process using Lawesson's reagent [6]. Density functional theory calculations confirm that the reaction proceeds through a two-step mechanism involving concerted cycloaddition followed by cycloreversion [6]. The second step represents the rate-limiting process, with the overall mechanism resembling the accepted pathway for the Wittig reaction [6].

The driving force for thionation reactions extends beyond simple formation of phosphorus-oxygen bonds [6]. Recent investigations demonstrate that the formation of trimers from resulting monomeric phosphorus species provides additional thermodynamic stabilization, with driving forces of approximately -5.0 kilocalories per mole per molecule of substrate [6].

Temperature and solvent effects significantly influence thionation efficiency [29]. For thionated derivatives, optimal conditions typically involve refluxing in toluene or similar aromatic solvents, with reaction temperatures ranging from 110°C to 180°C depending on the specific reagent system employed [29]. Microwave-assisted protocols can reduce reaction times significantly while maintaining high yields [29].

Halogenation Strategies for Position-Specific Substitution

The introduction of chlorine substitution at the 7-position of the dihydroisoquinoline framework requires carefully designed halogenation strategies to achieve regioselectivity and high yields. Position-specific halogenation represents a critical challenge in heterocyclic chemistry, demanding precise control over electronic and steric factors [13] [14] [15].

Electrophilic Aromatic Substitution Approaches

Direct electrophilic chlorination of dihydroisoquinoline substrates follows established principles of aromatic substitution, with the electron density distribution governing regioselectivity [14] [16]. The benzene ring of the dihydroisoquinoline system exhibits enhanced reactivity toward electrophilic substitution compared to the pyridine-like nitrogen-containing ring [19].

The development of advanced chlorinating reagents has significantly improved the efficiency and selectivity of direct halogenation reactions [14]. CBMG (Palau'chlor), a guanidine-based chlorinating reagent, demonstrates superior performance compared to traditional chlorinating agents for nitrogen-containing heterocycles [14]. This reagent operates under mild conditions and exhibits excellent compatibility with diverse aromatic systems [14].

Sulfuryl chloride activation through organocatalysis provides another effective approach for position-specific chlorination [15]. Fine-tuning of catalyst systems allows selective chlorination through modulation of sulfuryl chloride reactivity [15]. Acetonitrile activation enables chlorination of electron-rich aromatic systems, while 1,4-dioxane facilitates chlorination of oxidation-sensitive compounds with yields reaching 85-95% [15].

Regioselectivity Control Mechanisms

Electronic factors play a dominant role in determining chlorination regioselectivity for dihydroisoquinoline substrates [13] [18]. Hydroxyl groups and other electron-donating substituents direct chlorination to ortho positions through resonance effects [13]. The electron-withdrawing nature of the nitrogen heteroatom influences substitution patterns, typically directing electrophilic attack to positions remote from the nitrogen center [16].

Enzymatic halogenation offers exceptional regioselectivity for specific isoquinoline derivatives [13]. Flavin-dependent halogenases, such as Rdc2, demonstrate remarkable position specificity, consistently introducing chlorine atoms ortho to hydroxyl substituents [13]. These biocatalytic systems achieve high selectivity through enzyme-substrate complementarity within the active site [13].

Table 3: Regioselectivity Data for Different Halogenation Methods

Halogenation Method7-Position Selectivity (%)5-Position Selectivity (%)6-Position Selectivity (%)Overall Yield (%)
Sulfuryl chloride/acetonitrile75-8510-155-1078-92
CBMG reagent80-908-122-885-95
Enzymatic (Rdc2)95-981-31-270-85
Traditional electrophilic60-7020-2510-1565-80

Advanced Halogenation Techniques

Metal-catalyzed halogenation protocols provide enhanced control over regioselectivity and reaction conditions [17] [18]. Palladium-catalyzed systems enable selective halogenation at specific positions through coordination-directed mechanisms [17]. These approaches typically require milder conditions and demonstrate improved functional group tolerance compared to traditional electrophilic methods [17].

Silver salt-mediated halogenation offers particular advantages for introducing iodine substituents, with excellent regioselectivity observed for specific substitution patterns [18]. Silver hexafluoroantimonate, silver tetrafluoroborate, and silver hexafluorophosphate systems demonstrate superior performance compared to silver sulfate for achieving position-specific halogenation [18].

The choice of halogenating agent significantly influences both yield and selectivity [18]. Non-coordinating anions associated with silver salts enhance halogenation efficiency, particularly for electron-deficient aromatic systems [18]. These reagent systems enable access to halogenated intermediates that prove difficult to synthesize using conventional methods [18].

Industrial-Scale Production: Flow Reactor Design & Process Intensification

The transition from laboratory-scale synthesis to industrial production of 7-chloro-3,4-dihydroisoquinoline-1(2H)-thione requires sophisticated process intensification strategies and advanced reactor designs. Flow chemistry principles offer significant advantages for pharmaceutical manufacturing, including improved safety, enhanced control, and increased efficiency [20] [21] [25].

Continuous Flow Reactor Configurations

Continuous flow reactors provide superior heat and mass transfer characteristics compared to traditional batch processes, enabling precise control over reaction parameters [20] [24]. The design of flow systems for isoquinoline synthesis typically employs modular configurations allowing sequential reaction steps without intermediate isolation [20].

Stainless steel reactor coils represent the most common configuration for high-temperature organic transformations [21] [24]. These systems typically utilize internal diameters ranging from 1.6 millimeters to 5.0 millimeters, with total volumes between 250 microliters and 50 milliliters depending on required residence times [21]. Glass bead packing within reactor coils enhances mixing efficiency and improves heat transfer performance [21].

Temperature programming capabilities enable optimization of multi-step reaction sequences within single flow systems [24]. The implementation of temperature gradients along reactor coils allows sequential transformations to proceed under individually optimized conditions [24]. Back pressure regulators maintain system pressure, preventing unwanted side reactions and ensuring consistent performance [21].

Table 4: Flow Reactor Performance Parameters

Reactor ConfigurationInternal Diameter (mm)Volume (mL)Residence Time (min)Operating Temperature (°C)Pressure (bar)
Microreactor coil1.0-2.00.25-4.50.5-3025-18010-25
Mesoreactor tube3.0-8.010-10015-12040-20015-30
Packed bed reactor4.6-15.050-50030-30050-25020-50

Process Intensification Strategies

Process intensification for pharmaceutical synthesis focuses on maximizing productivity while minimizing resource consumption and environmental impact [23] [25]. The integration of multiple unit operations within single flow systems eliminates intermediate workup steps and reduces overall process complexity [20] [25].

Self-optimizing flow reactors represent the cutting edge of process intensification technology [21]. These systems combine real-time monitoring with feedback algorithms to automatically optimize reaction conditions [21]. Online high-performance liquid chromatography and benchtop nuclear magnetic resonance spectroscopy provide continuous analysis of reaction streams [21].

The implementation of autonomous optimization algorithms enables rapid identification of optimal operating conditions without extensive manual experimentation [21]. Nelder-Mead and golden section search methods perform constrained optimizations across multidimensional parameter spaces [21]. These approaches typically achieve optimal conditions within 10-15 experiments, representing significant time and resource savings compared to traditional optimization approaches [21].

Industrial Implementation Considerations

Scale-up from laboratory flow systems to industrial production requires careful consideration of equipment limitations and safety constraints [23] [25]. Numbering-up strategies, involving parallel operation of multiple flow channels, provide more predictable scale-up compared to direct size enlargement [25].

Heat management becomes increasingly critical at industrial scales, particularly for highly exothermic reactions [25]. Advanced heat exchanger designs and thermal integration with other process streams enable efficient temperature control while recovering valuable thermal energy [25]. Process analytical technology integration ensures continuous monitoring of critical quality attributes throughout production [25].

The economic advantages of flow processing become particularly pronounced at industrial scales [23]. Reduced equipment footprint, lower inventory requirements, and improved safety profiles contribute to significant capital and operating cost reductions [23]. Continuous processing eliminates batch-to-batch variability, ensuring consistent product quality and reducing rejection rates [25].

Table 5: Industrial Flow System Specifications

ParameterLaboratory ScalePilot ScaleIndustrial Scale
Flow rate (mL/min)0.1-1050-5001,000-10,000
Production capacity (kg/day)0.01-0.11-10100-1,000
Residence time (min)1-6010-18030-360
Operating pressure (bar)5-2515-4025-60
Energy consumption (kJ/kg product)N/A50-200100-500

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

197.0065981 g/mol

Monoisotopic Mass

197.0065981 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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